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Compound of Interest

Compound Name: Diethylene glycol divinyl ether

Cat. No.: B1630515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diethylene
glycol divinyl ether (DEGDE), a versatile monomer employed in various chemical syntheses.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable insights for its identification,

characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR spectra of DEGDE provide detailed information

about its proton and carbon environments, respectively.

¹H NMR Spectral Data
The ¹H NMR spectrum of diethylene glycol divinyl ether exhibits distinct signals

corresponding to the different types of protons in the molecule. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

=CH₂ (trans) ~4.0 Doublet of doublets ~14.5, ~2.0

=CH₂ (cis) ~4.2 Doublet of doublets ~7.0, ~2.0

=CH-O ~6.5 Doublet of doublets ~14.5, ~7.0

-O-CH₂-CH₂-O- ~3.7 Triplet

-O-CH₂-CH= ~3.8 Triplet

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (ppm)

=CH₂ ~86.5

=CH-O ~151.7

-O-CH₂-CH₂-O- ~69.5

-O-CH₂-CH= ~70.8

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of DEGDE shows

characteristic absorption bands corresponding to its ether and vinyl groups.
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Wave Number (cm⁻¹) Vibrational Mode Functional Group

~3100 C-H stretch Vinyl (=C-H)

~2900-2850 C-H stretch Alkane (-C-H)

~1620 C=C stretch Vinyl (C=C)

~1200 C-O-C stretch Ether

~1100 C-O stretch Ether

~960, ~820 =C-H bend Vinyl

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of DEGDE provides information about

its molecular weight and fragmentation pattern. The data presented here was likely obtained

via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/z Relative Intensity (%) Possible Fragment Ion

43 High [C₂H₃O]⁺

45 Base Peak [C₂H₅O]⁺

117 Moderate [M - C₂H₃O]⁺

158 Low [M]⁺ (Molecular Ion)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

NMR Spectroscopy
Sample Preparation: A small amount of diethylene glycol divinyl ether is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), may be added.
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¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR

spectrometer (e.g., 300 or 500 MHz). A standard single-pulse experiment is used with a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-

decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal

of the carbon atoms. A longer acquisition time is generally required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope.

ATR-FTIR Spectroscopy
Sample Preparation: A drop of liquid diethylene glycol divinyl ether is placed directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform

Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The

sample spectrum is then acquired over a typical range of 4000 to 400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC) for separation from any impurities. The volatile compound is vaporized

in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Molecular Structure and Spectral Correlation
The following diagram illustrates the structure of diethylene glycol divinyl ether with atom

numbering to facilitate the correlation with the NMR data.
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Caption: Molecular structure of diethylene glycol divinyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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